![molecular formula C13H10F2N4O4S B2941035 N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide CAS No. 753464-44-7](/img/structure/B2941035.png)
N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide” is a chemical compound with the molecular formula C13H10F2N4O4S and a molecular weight of 356.3 . It’s important to note that the information available on this compound is limited and may not be fully comprehensive.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10F2N4O4S/c14-13(15)23-12-4-2-1-3-10(12)17-24(21,22)8-5-6-9-11(7-8)19(20)18-16-9/h1-7,13,17,20H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Environmental Degradation of Antibiotics
Microbial Degradation Pathways
A study by Ricken et al. (2013) explored an unusual microbial degradation pathway for sulfonamide antibiotics, initiated by ipso-hydroxylation followed by fragmentation of the parent compound. This process is significant for the environmental breakdown of persistent antibiotic compounds, including sulfonamides, thereby potentially reducing the propagation of antibiotic resistance in the environment (Ricken et al., 2013).
Medical Research
Antitumor and Enzyme Inhibitory Activities
Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes. These findings are crucial for the development of new therapeutic agents targeting specific cancer types and enzyme-related disorders (Kucukoglu et al., 2016).
Antimicrobial Activity
El‐Emary et al. (2002) reported on the synthesis and antimicrobial activity of new heterocycles based on sulfonamide compounds. These compounds could serve as potential antimicrobial agents, highlighting the importance of sulfonamide derivatives in combating microbial infections (El‐Emary et al., 2002).
Oxidative Cleavage in Water Treatment
The study by Kim et al. (2015) on the oxidative cleavage of sulfonamides by ferrate(VI) under acidic conditions offers insights into the removal of antibiotic residues from water sources, which is vital for preventing the spread of antibiotic resistance and ensuring safe drinking water (Kim et al., 2015).
Pharmaceutical Development
Anticonvulsant Agents
Farag et al. (2012) synthesized sulfonamide derivatives containing a thiazole moiety and evaluated their anticonvulsant activity. This research contributes to the development of new anticonvulsant drugs, offering hope for better management of seizure disorders (Farag et al., 2012).
Mechanism of Action
The mechanism of action of “N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide” is not currently known. Further studies are required to elucidate how this compound interacts with biological systems.
Safety and Hazards
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-3-hydroxybenzotriazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4O4S/c14-13(15)23-12-4-2-1-3-10(12)17-24(21,22)8-5-6-9-11(7-8)19(20)18-16-9/h1-7,13,17,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRJSGYYMMEUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=NN3O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2940955.png)
![1-(3,4-dichlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2940959.png)
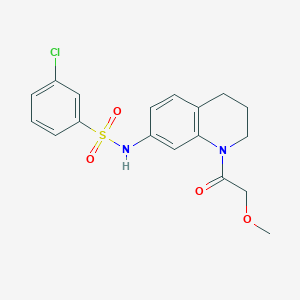


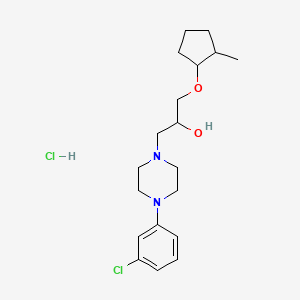
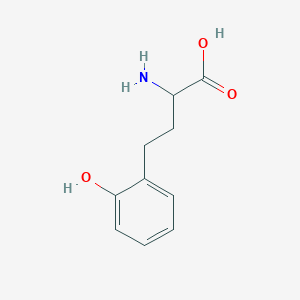
![2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2940968.png)
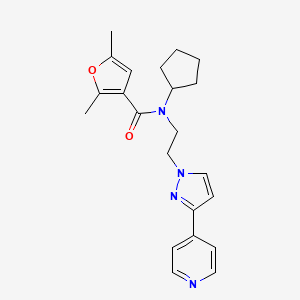
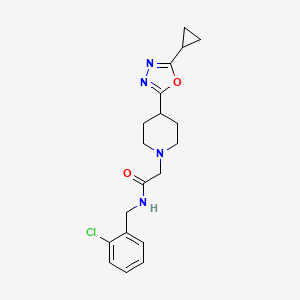
![5-methoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2940974.png)
![1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940975.png)
